Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole and triazine rings. The process may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazine Ring: This involves the reaction of suitable nitriles with sulfur-containing reagents.
Coupling Reactions: The thiazole and triazine rings are then coupled using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole and triazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate: Unique due to its specific functional groups and ring structures.
Other Thiazole Derivatives: May share similar core structures but differ in functional groups and applications.
Triazine Derivatives: Similar in having the triazine ring but may lack the thiazole component.
Properties
Molecular Formula |
C20H21N5O3S2 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H21N5O3S2/c1-4-15(17(26)23-20-22-12(3)16(30-20)18(27)28-5-2)29-19-21-11-14(24-25-19)13-9-7-6-8-10-13/h6-11,15H,4-5H2,1-3H3,(H,22,23,26) |
InChI Key |
RBTHJVCJFAKFRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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